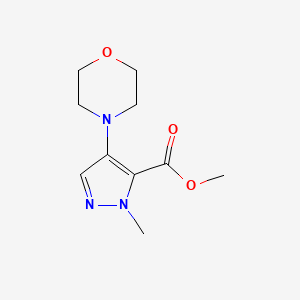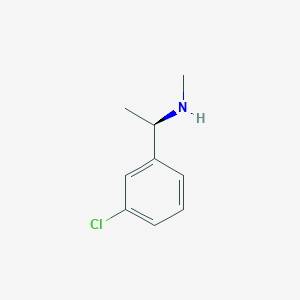![molecular formula C13H18BNO3S B13045689 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one: is a complex organic compound that features a boronic ester group and a thienopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one typically involves the formation of the boronic ester group through a reaction between a boronic acid or boronate ester and a suitable thienopyridine precursor. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the boronic ester group. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reduction reactions can target the thienopyridine core, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, palladium catalysts.
Major Products:
Oxidation: Formation of boronic acids or boronate esters.
Reduction: Formation of reduced thienopyridine derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is explored for its potential as a bioactive molecule. Its boronic ester group can interact with biological targets, making it a candidate for drug development .
Medicine: The compound’s unique structure allows it to be investigated for therapeutic applications, including as an anticancer or antimicrobial agent. Its ability to form stable complexes with biomolecules is of particular interest .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and electronic devices. Its boronic ester group can facilitate the formation of cross-linked networks, enhancing the properties of materials .
Mecanismo De Acción
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways. The thienopyridine core can interact with various enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
Comparison:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a fluorine atom, which can enhance its reactivity and biological activity compared to the thienopyridine derivative .
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains two boronic ester groups, making it more suitable for applications requiring multiple reactive sites .
- 2-Methoxypyridine-5-boronic acid pinacol ester: The presence of a methoxy group can influence the compound’s solubility and reactivity, offering different advantages in synthetic applications .
Propiedades
Fórmula molecular |
C13H18BNO3S |
|---|---|
Peso molecular |
279.2 g/mol |
Nombre IUPAC |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C13H18BNO3S/c1-12(2)13(3,4)18-14(17-12)10-7-8-9(19-10)5-6-15-11(8)16/h7H,5-6H2,1-4H3,(H,15,16) |
Clave InChI |
AMDPUEXIQPQDME-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)CCNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


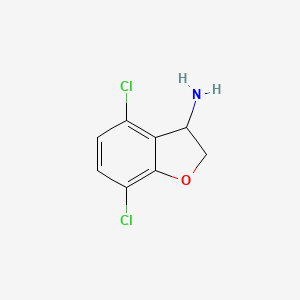
![6-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylic acid](/img/structure/B13045615.png)
![2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13045625.png)
![Tert-Butyl 7-(Hydroxymethyl)-5-Methyl-2,5-Diazaspiro[3.4]Octane-2-Carboxylate](/img/structure/B13045628.png)

![(1S)-1-[3-Chloro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13045636.png)
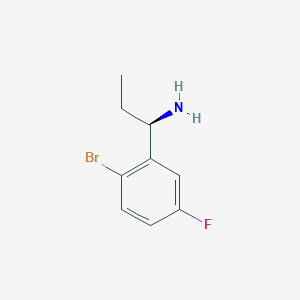
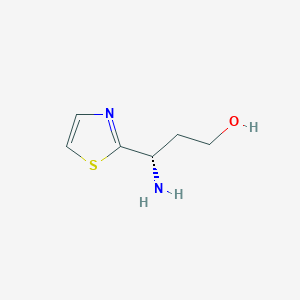

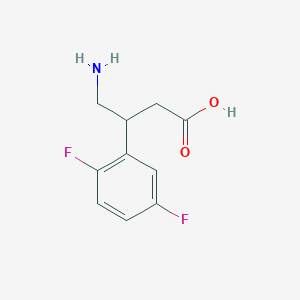
![6-Chloro-8-fluoro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13045677.png)
![7-(2,5-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13045682.png)
